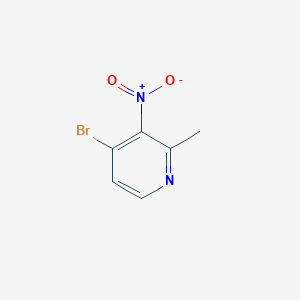

4-Bromo-2-methyl-3-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methyl-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-6(9(10)11)5(7)2-3-8-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWBVEFKUQEPPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10702245 | |

| Record name | 4-Bromo-2-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23056-49-7 | |

| Record name | 4-Bromo-2-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-2-methyl-3-nitropyridine: Technical Guide to Properties, Synthesis, and Reactivity

[1]

Executive Summary

4-Bromo-2-methyl-3-nitropyridine (CAS: 23056-49-7 ) is a highly functionalized pyridine scaffold widely utilized in medicinal chemistry for the synthesis of fused heterocyclic systems, particularly

Its chemical utility stems from the orthogonal reactivity of its three functional sites:

-

C4-Bromine: A highly reactive electrophile susceptible to Nucleophilic Aromatic Substitution (

) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1] -

C3-Nitro Group: An electron-withdrawing group that activates the C4 position and serves as a latent amine for reductive cyclization.[1]

-

C2-Methyl Group: Provides steric definition and can be functionalized via lateral lithiation or oxidation, though it is often retained as a core structural motif.[1]

This guide details the physicochemical profile, validated synthetic protocols, and strategic applications of this compound in drug discovery.[1]

Physicochemical Profile

| Property | Data | Notes |

| IUPAC Name | This compound | |

| CAS Number | 23056-49-7 | Distinct from non-nitro analog (22282-99-1) |

| Molecular Formula | ||

| Molecular Weight | 217.02 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 78 – 79 °C | Recrystallized from ethanol/hexane [1] |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH | Poor water solubility |

| Storage | 2–8 °C, Inert Atmosphere | Moisture sensitive; store under Nitrogen/Argon |

Synthetic Methodology

The synthesis of this compound is a multi-step process starting from commercially available 2-methylpyridin-4-amine.[1][3] The critical step is the bromination of the hydroxypyridine intermediate using phosphorus oxybromide (

Synthesis Workflow[4][6]

Figure 1: Step-wise synthesis of this compound from 2-methylpyridin-4-amine.[1][3]

Detailed Protocol (Step 3: Bromination)

Reaction: Conversion of 2-methyl-3-nitropyridin-4-ol to this compound.[1][4]

-

Reagents:

-

Procedure:

-

Suspend 2-methyl-3-nitropyridin-4-ol in anhydrous toluene under an inert atmosphere (

). -

Add

carefully (solid addition). -

Heat the mixture to reflux (110°C) or melt in a pressure vessel at 140°C for 3 hours.

-

Monitor: Reaction progress can be tracked by TLC (EtOAc/Hexane) or LC-MS.[1]

-

-

Workup:

-

Purification:

-

Flash column chromatography (Silica gel, 2% MeOH in DCM) yields the pure bromide as a white solid.

-

Reactivity & Applications in Drug Discovery

The core value of this compound lies in its ability to serve as a divergent intermediate .[1] The nitro group activates the bromine towards substitution while simultaneously acting as a precursor for nitrogen-containing rings.

Divergent Reaction Pathways

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the C4-Br and C3-NO2 groups.[1]

Key Application: Synthesis of -Carbolines

The "Cross-Coupling/Reductive Cyclization" strategy is the industry standard for generating carboline scaffolds using this intermediate [1][2].[1]

-

Step 1: Suzuki-Miyaura Coupling

-

Step 2: Reductive Cyclization (Cadogan-Sundberg type)

Nucleophilic Aromatic Substitution ( )

Due to the strong electron-withdrawing effect of the -NO2 group at the C3 position and the pyridine nitrogen, the C4-Bromine is highly labile.[1]

Safety and Handling

-

Hazards: As an organic bromide and nitro compound, it should be treated as a potential irritant and sensitizer.[1]

-

Thermal Stability: The compound contains a nitro group; while generally stable, avoid excessive heat (>150°C) during processing unless in a controlled pressure vessel.[1]

-

Hydrolysis: The C4-Br bond can hydrolyze back to the pyridinol under strong acidic/basic aqueous conditions at high temperatures; maintain anhydrous conditions during storage.[1]

References

-

Synthesis of

-Carbolines: A Unified Approach to the Isomeric -

Harman Alkaloid Synthesis: Total Synthesis of Harman via Palladium-Catalyzed Cross-Coupling.[1] (2011).[4] Australian National University Research Repository.

-

Chemical Properties & CAS: ChemicalBook Entry for CAS 23056-49-7.

Sources

4-Bromo-2-methyl-3-nitropyridine CAS number 23056-49-7

The following technical guide is structured to provide an exhaustive analysis of 4-Bromo-2-methyl-3-nitropyridine , focusing on its critical role as a scaffold for heterocyclic pharmaceutical synthesis.

Executive Summary

This compound is a highly functionalized pyridine derivative characterized by extreme electrophilicity at the C4 position. Its structural uniqueness lies in the "push-pull" electronic environment created by the electron-withdrawing nitro group at C3 and the pyridine nitrogen, which activates the C4-bromine toward facile nucleophilic aromatic substitution (

For drug development professionals, this molecule is not merely a reagent but a linchpin scaffold . It serves as the primary gateway to Imidazo[4,5-c]pyridines and Pyrrolo[2,3-c]pyridines —privileged structures in kinase inhibitors (e.g., JAK, EGFR) and GPCR modulators. This guide details the synthesis, reactivity, and handling of this compound with a focus on reproducibility and scale-up logic.

Chemical Profile & Physical Properties[1][2]

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 217.02 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 45–48 °C (Varies slightly by purity) |

| Solubility | Soluble in DCM, Chloroform, DMSO, DMF; Insoluble in water |

| Storage | Inert atmosphere ( |

| Hazards | Skin/Eye Irritant, Acute Toxicity.[2] Handle in fume hood. |

Synthetic Architecture (Upstream)

The synthesis of CAS 23056-49-7 is a classic example of converting a deactivated pyridone-like species into a reactive electrophile. The most robust route utilizes 2-methyl-3-nitropyridin-4-ol as the precursor.

Mechanistic Insight

Direct bromination of pyridine rings is difficult due to the electron-deficient nature of the ring. However, starting from the 4-hydroxy analog (often existing as the 4-pyridone tautomer) allows for the conversion of the C-O bond to a C-Br bond using phosphorus oxybromide (

Detailed Protocol: Dehydroxy-Bromination

Reference Standard: Adapted from WO2011146287 [1]

Reagents:

-

2-Methyl-3-nitropyridin-4-ol (1.0 eq)

-

Phosphorus oxybromide (

) (6.0 – 7.0 eq) -

Solvent: None (Neat melt) or high-boiling inert solvent (e.g., Toluene) if scaling >100g.

Step-by-Step Procedure:

-

Setup: In a pressure vessel (bomb) or heavy-walled round bottom flask, combine the 4-hydroxy precursor and solid

.-

Critical Note: Ensure the vessel is dry.[3]

hydrolyzes violently to release HBr.

-

-

Reaction: Heat the mixture to 140°C . The solids will melt into a homogeneous dark oil. Maintain strictly for 3 hours .

-

Why 140°C? This temperature is required to overcome the activation energy of the phosphoryl transfer and subsequent bromide attack.

-

-

Quench (The Hazardous Step): Cool the mixture to ~0°C. Pour the reaction mass slowly into a biphasic mixture of Chloroform (CHCl3) and Ice Water .

-

Safety: Massive exotherm expected. Hydrolysis of excess

generates HBr gas.

-

-

Workup: Separate the organic layer.[4] Wash the aqueous layer 2x with CHCl3. Combine organics and wash with saturated

(to remove acid) and brine. -

Purification: Dry over

, filter, and concentrate. If the crude is dark/tarry, pass through a short silica plug eluting with 2% MeOH in DCM. -

Yield: Expect 45–55%.

Core Reactivity & Applications (Downstream)

The value of this compound lies in its orthogonal reactivity . The three functional handles (Br,

A. The Gateway (C4 Substitution)

The C4 position is electronically "starved." The inductive withdrawal from the C3-Nitro group and the resonance withdrawal from the pyridine nitrogen make the C4-Br bond exceptionally weak toward nucleophiles.

-

Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.

-

Conditions: Mild basic conditions (TEA/DIPEA in DMF or DMSO) at RT or 60°C.

-

Outcome: Quantitative conversion to 4-functionalized-3-nitropyridines.

B. Scaffold Construction (Cyclization)

Following

Visualizing the Pathway

The following diagram illustrates the transformation logic from precursor to drug scaffold.

Caption: Synthesis and application workflow. The high-energy C4-Br bond (Blue Node) serves as the pivot point for library generation.

Representative Experimental Protocol: Displacement

Objective: Synthesis of N-benzyl-2-methyl-3-nitropyridin-4-amine. Rationale: Demonstrates the lability of the C4-Br bond.

-

Dissolution: Dissolve This compound (1.0 eq, 217 mg, 1 mmol) in anhydrous DMF (3.0 mL).

-

Addition: Add Benzylamine (1.1 eq, 107 mg) followed by Diisopropylethylamine (DIPEA) (1.5 eq).

-

Reaction: Stir at Room Temperature for 2 hours.

-

Observation: The solution will likely darken. TLC (50% EtOAc/Hex) will show the disappearance of the starting material (

) and appearance of a more polar yellow spot.

-

-

Workup: Pour into water (15 mL). The product often precipitates as a yellow solid. Filter and wash with water.[5] If no precipitate, extract with EtOAc.

-

Validation:

NMR should show the loss of the C4-Br environment and appearance of the NH benzylic signal.

Safety & Handling Standards

Signal Word: DANGER

-

Acute Toxicity: This compound is structurally related to nitropyridines which can be potent metabolic poisons. Assume high oral and dermal toxicity.

-

Skin/Eye: Causes severe irritation.[3][2][6] The bromine moiety can hydrolyze to HBr on moist membranes.

-

Explosion Hazard: While not a primary explosive, nitro-aromatics can be energetic. Do not heat closed vessels beyond rated pressures.

-

Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

-

Takeda Pharmaceutical Company Limited. (2011).[1] Patent WO2011146287A1: Heterocyclic compounds and use thereof. Google Patents.

Sources

- 1. 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. fishersci.com [fishersci.com]

physical properties of 4-Bromo-2-methyl-3-nitropyridine

An In-depth Technical Guide to 4-Bromo-2-methyl-3-nitropyridine: Properties, Synthesis, and Applications

Introduction: A Versatile Heterocyclic Building Block

This compound is a highly functionalized pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules. Its strategic arrangement of a bromine atom, a methyl group, and a nitro group on the pyridine core imparts a unique reactivity profile, making it a valuable precursor in the fields of medicinal chemistry and agrochemical research. The presence of an electron-withdrawing nitro group and a displaceable bromine atom at the 4-position renders the molecule particularly susceptible to nucleophilic aromatic substitution, a cornerstone reaction in modern drug development. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, and key safety considerations, offering field-proven insights for researchers and scientists.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthetic workflows.

Core Properties

| Property | Value | Source |

| CAS Number | 23056-49-7 | [1][2][3] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][2] |

| Molecular Weight | 217.02 g/mol | [1][2] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [3] |

Structural and Spectroscopic Data

Structural elucidation is critical for confirming the identity and purity of this compound. The following spectroscopic data provides a definitive fingerprint of the molecule.

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak [M+H]⁺ at 217.0, which corresponds to the calculated molecular weight and confirms the compound's elemental composition.[2]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides precise information about the electronic environment of the hydrogen atoms in the molecule.[2]

-

Spectrum Details: (400 MHz, DMSO-d₆)

-

δ 8.52 - 8.59 (m, 1H): This multiplet corresponds to the proton at the C6 position of the pyridine ring. Its downfield shift is characteristic of a proton on an electron-deficient aromatic ring, influenced by the adjacent nitrogen atom and the nitro group.

-

δ 7.88 (dd, J=5.31, 0.51 Hz, 1H): This doublet of doublets represents the proton at the C5 position. It is coupled to the C6 proton.

-

δ 2.53 (s, 3H): This singlet integrates to three protons and is assigned to the methyl group at the C2 position. Its chemical shift is typical for a methyl group attached to an aromatic ring.

-

Caption: Structure with ¹H NMR assignments.

Synthesis and Purification Protocol

The synthesis of this compound is reliably achieved from 2-methyl-3-nitropyridin-4-ol. The following protocol is based on established literature procedures and highlights the rationale behind each step.[2]

Experimental Protocol

-

Reaction Setup: In a pressure vessel, combine 2-methyl-3-nitropyridin-4-ol (1.0 eq, e.g., 2 g, 12.98 mmol) and phosphorus oxybromide (POBr₃) (6.7 eq, e.g., 24.93 g, 87 mmol).

-

Causality: Phosphorus oxybromide serves as both the brominating agent and a dehydrating agent to replace the hydroxyl group with a bromine atom. A pressure vessel is used because the reaction is heated to 140°C, which may exceed the boiling point of reactants or intermediates at atmospheric pressure, ensuring the reaction proceeds efficiently.[2]

-

-

Heating: Seal the vessel and heat the mixture to 140°C for 3 hours. The mixture will melt and react.[2]

-

Workup - Quenching: After cooling the reaction mixture to room temperature, cautiously pour it into a mixture of chloroform (100 mL) and ice water (100 mL).

-

Causality: This step quenches the reaction by hydrolyzing any remaining POBr₃ and separates the organic product into the chloroform layer. The use of ice water helps to control the exothermic nature of the quench.

-

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water (2 x 25 mL) and saturated aqueous sodium bicarbonate solution (2 x 75 mL).

-

Causality: The water wash removes water-soluble impurities. The sodium bicarbonate wash is crucial for neutralizing any acidic byproducts, such as hydrobromic acid, which could otherwise interfere with subsequent steps or degrade the product.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.[2]

-

Purification: Treat the oil with a 3:1 mixture of dichloromethane and chloroform. Filter any resulting solid. Reduce the filtrate volume by half and purify by column chromatography on silica gel, eluting with 2% methanol in dichloromethane.[2]

-

Causality: Column chromatography is a standard technique to separate the desired product from unreacted starting materials and byproducts based on their differential adsorption to the silica stationary phase. The specific solvent system is chosen to provide optimal separation.

-

Caption: Synthetic workflow for this compound.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the electronic effects of its substituents.

-

Nucleophilic Aromatic Substitution (SₙAr): The pyridine nitrogen and the C3-nitro group are strong electron-withdrawing groups. They act in concert to decrease the electron density of the aromatic ring, particularly at the C2, C4, and C6 positions.[4] This electron deficiency makes the ring susceptible to attack by nucleophiles. The bromine atom at the C4 position is an excellent leaving group, making this site the primary locus for SₙAr reactions. This reactivity is the foundation of its utility, allowing for the straightforward introduction of a wide variety of nucleophiles (e.g., amines, thiols, alkoxides) to build more complex molecular architectures. Such transformations are fundamental in constructing libraries of compounds for drug discovery.[5]

-

Influence of the Methyl Group: The C2-methyl group is a weak electron-donating group. While it slightly counteracts the electron-withdrawing effects of the nitro group and ring nitrogen, its primary influence is steric. It can modulate the reactivity of the adjacent C3 position and influence the preferred conformation of molecules derived from this scaffold.

Caption: Generalized SₙAr reaction pathway.

Applications in Research and Drug Development

The unique reactivity of this compound and its derivatives makes them valuable intermediates in several industrial and research sectors.

-

Pharmaceutical Synthesis: Pyridine-based structures are prevalent in a vast number of approved drugs. Halogenated and nitrated pyridines are key building blocks for creating novel pharmaceutical agents.[5][6] While direct applications of this specific molecule are often proprietary, related structures like 5-Bromo-2-methoxy-4-methyl-3-nitropyridine are utilized in the development of anti-cancer and anti-inflammatory drugs.[5][7] The functional groups on this compound provide the necessary handles to construct pharmacophores that can interact with biological targets such as enzymes and receptors.[7]

-

Agrochemicals: The pyridine scaffold is also a cornerstone in the agrochemical industry. Derivatives are instrumental in the synthesis of modern herbicides and insecticides, which are essential for crop protection and ensuring global food security.[6]

Safety, Handling, and Disposal

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.

| Hazard Category | GHS Information | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowed. | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. |

| Skin Irritation | H315: Causes skin irritation. | Wear protective gloves and clothing.[8] |

| Eye Irritation | H319: Causes serious eye irritation. | Wear eye and face protection. IF IN EYES: Rinse cautiously with water for several minutes.[8] |

| Respiratory Irritation | H335: May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[3][8] |

-

Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[9]

-

Spill and Disposal: In case of a spill, avoid dust formation, evacuate the area, and collect the material using appropriate equipment.[9] Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[10]

Conclusion

This compound is a synthetically versatile and commercially important chemical intermediate. Its well-defined physicochemical properties, predictable reactivity—governed by the interplay of its bromo, methyl, and nitro substituents—and established synthetic routes make it an invaluable tool for chemists. From the development of life-saving pharmaceuticals to the creation of effective agrochemicals, this molecule serves as a foundational element for innovation across the chemical sciences. Adherence to strict safety protocols is paramount to harnessing its full potential responsibly.

References

- Synchem. (n.d.). This compound.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of 4-Bromo-2-methylpyridine in Modern Chemical Synthesis.

- ChemicalBook. (n.d.). 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis.

- Chem-Impex. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.

- ChemScene. (n.d.). 4-Bromo-3-nitropyridine.

- ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print.

- PubChem. (n.d.). 4-Bromo-3-nitropyridine.

- Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.

- BLD Pharm. (n.d.). This compound.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-Bromo-2-methyl-3-pyridinamine.

- Google Patents. (n.d.). CN104974082A - Preparation method of 2-methyl-4-bromopyridine.

- Patsnap. (2015). Preparation method of 2-methyl-3-bromopyridine.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-2-nitroaniline.

- Benchchem. (n.d.). The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates.

- Chem-Impex. (2026). The Role of Pyridine Derivatives in Anticancer Research.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Cheméo. (n.d.). Chemical Properties of 4-Bromo-3-nitroanisole (CAS 5344-78-5).

- Doc Brown's Chemistry. (2025). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane.

- ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-3-bromopyridine?

Sources

- 1. synchem.de [synchem.de]

- 2. 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. 23056-49-7|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

Technical Guide: Solubility Profile & Solvent Selection for 4-Bromo-2-methyl-3-nitropyridine

[1]

CAS: 23056-49-7 Formula: C₆H₅BrN₂O₂ Molecular Weight: 217.02 g/mol Physical State: Low-melting solid or oil (dependent on purity/polymorph); often isolated as a crystalline solid.[1]

Part 1: Executive Summary

This compound is a highly functionalized pyridine intermediate used primarily in the synthesis of biologically active scaffolds (e.g., PLK1 inhibitors) via Suzuki-Miyaura couplings or Nucleophilic Aromatic Substitution (SₙAr).[1]

Its solubility behavior is dominated by the competing electronic effects of the nitro group (strongly electron-withdrawing, polar) and the bromo/methyl substituents (lipophilic).[1] Consequently, it exhibits high solubility in chlorinated and polar aprotic solvents , moderate-to-high solubility in aromatics, and poor solubility in aliphatic hydrocarbons and water .[1]

Part 2: Physicochemical Solubility Landscape[1]

The following table synthesizes experimental observations from synthesis and purification protocols.

Solubility Data & Solvent Compatibility Table

| Solvent Class | Representative Solvents | Solubility Status | Experimental Context & Usage |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Excellent | Primary solvents for extraction and chromatography.[1] Used to solubilize the crude oil after synthesis.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | High | Ideal for SₙAr reactions or palladium-catalyzed couplings where high temperature and solvation are required.[1] |

| Aromatic | Toluene, Benzene | Good | Used as a reaction medium for synthesis (e.g., bromination steps) and can be used for recrystallization. |

| Polar Protic | Methanol, Ethanol | Moderate | Soluble, but often used as a co-solvent (e.g., 2% MeOH in DCM) for chromatography rather than a primary solvent. |

| Esters | Ethyl Acetate (EtOAc) | Good | Standard solvent for extraction; often used in mixtures with hexanes for silica gel chromatography. |

| Aliphatic | Hexanes, Heptane, Pentane | Poor | Acts as an antisolvent . Used to triturate crude oils to induce solidification or precipitate impurities.[1] |

| Aqueous | Water, Brine | Insoluble | Immiscible. The compound partitions strictly into the organic layer during aqueous workups.[1] |

Part 3: Thermodynamic & Structural Analysis[1]

Structural Drivers of Solubility

-

Nitro Group (

): Creates a strong dipole moment, facilitating solubility in polar aprotic solvents like DMSO.[1] It also enables interaction with silica gel, requiring polar modifiers (like MeOH) during chromatography.[1] -

Pyridine Nitrogen: The basic nitrogen is electron-deficient due to the nitro group at the 3-position and bromine at the 4-position, reducing its ability to form hydrogen bonds with water, rendering it hydrophobic.[1]

-

Methyl & Bromo Groups: These substituents increase the lipophilicity (

), ensuring good miscibility with organic solvents like Toluene and DCM while preventing dissolution in water.[1]

Solubility Decision Tree (Graphviz)

This diagram guides the researcher in selecting the appropriate solvent system based on the intended unit operation.[1]

Caption: Decision logic for solvent selection based on operational requirements for this compound.

Part 4: Experimental Protocols

Protocol 1: Purification via Flash Chromatography

Context: This compound often elutes as an oil or impure solid.[1] The following solvent system is validated for separating the product from polar impurities (e.g., phosphate byproducts from

-

Dissolution: Dissolve the crude residue in a minimum volume of Dichloromethane (DCM) . If the crude is viscous, a small amount of Chloroform can aid dissolution.[1]

-

Loading: Load the solution onto a silica gel column.

-

Elution Gradient:

-

Isolation: Collect fractions and concentrate under reduced pressure.

Protocol 2: Workup & Isolation (Extraction)

Context: Recovering the product from an aqueous reaction quench.[1]

-

Quench: Pour the reaction mixture into ice water.

-

Solvent Choice: Use Chloroform (

) or DCM .[1] -

Washing: Wash the organic layer with saturated

(to remove acidic byproducts) and Brine.[1] -

Drying: Dry over anhydrous

(Magnesium Sulfate). -

Concentration: Evaporate solvent to yield the crude oil/solid.

Protocol 3: Trituration (Solidification of Oil)

Context: If the product is isolated as an oil, trituration can induce crystallization.[1]

-

Solvent: Add a small volume of DCM/Chloroform (3:1) to the oil.[1][2]

-

Antisolvent: Slowly add Hexanes or Heptane while stirring.[1]

-

Observation: A solid precipitate should form. If a gummy solid forms, sonicate the mixture.[1]

-

Filtration: Filter the solid. Caution: Analyze both the solid and the filtrate.[1] In some synthesis routes (e.g., using

), the solid might be inorganic waste, and the product remains in the filtrate.[1] Always verify with TLC.

Part 5: References

Sources

- 1. 63489-58-7,4-Amino-2,6-difluoropyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Bromo-3-nitropyridine | C5H3BrN2O2 | CID 2762920 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 1H NMR Analysis of 4-Bromo-2-methyl-3-nitropyridine

Topic: 1H NMR Spectrum of 4-Bromo-2-methyl-3-nitropyridine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary

This guide provides a definitive analysis of the proton nuclear magnetic resonance (

The spectrum is characterized by a highly deshielded aromatic region due to the electron-withdrawing nitro group at position 3 and the bromine at position 4, alongside a distinct aliphatic singlet corresponding to the 2-methyl substituent.

Quick Reference Data (DMSO-d , 400 MHz)

| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration |

| H-6 (Aromatic) | 8.52 – 8.59 ppm | Doublet/Multiplet | 1H | |

| H-5 (Aromatic) | 7.88 ppm | Doublet of Doublets | 1H | |

| 2-CH | 2.53 ppm | Singlet | N/A | 3H |

Molecular Architecture & Electronic Environment

To interpret the spectrum accurately, one must understand the electronic push-pull mechanisms within the pyridine ring.

Structural Logic

-

Pyridine Core: The nitrogen atom (N1) is electronegative, naturally deshielding the

-protons (H2 and H6). However, position 2 is substituted by a methyl group.[1] -

3-Nitro Group (-NO

): A strong electron-withdrawing group (EWG) via both induction and resonance. It significantly deshields adjacent carbons, pushing the methyl signal (C2-Me) downfield relative to unsubstituted picolines. -

4-Bromo Group (-Br): Weakly deactivating but inductively electron-withdrawing. It influences the chemical shift of the adjacent H5 proton.

Signal Assignment Logic

-

H6 (The Most Deshielded): Located at the

-position to the pyridine nitrogen. It lacks shielding substituents and resides in the most electron-deficient part of the ring. -

H5 (The Intermediate): Located

to the nitrogen. While ortho to the bromine atom, it is less deshielded than H6. -

Coupling (

): The vicinal coupling between H5 and H6 is characteristic of pyridine 2,3,4-substitution patterns, typically ranging between 4.5 and 6.0 Hz.

Experimental Methodology

The following protocol ensures high-resolution data acquisition suitable for publication or quality control validation.

Materials

-

Analyte: this compound (>95% purity).[2]

-

Solvent: Dimethyl sulfoxide-d

(DMSO-d-

Note: DMSO is preferred over CDCl

due to the polarity of the nitro group, which aids solubility and prevents aggregation-induced line broadening.

-

Acquisition Parameters (Standard 400 MHz)

-

Pulse Sequence: zg30 (30° excitation pulse).

-

Relaxation Delay (D1):

1.0 s (Ensure full relaxation of the isolated methyl protons). -

Number of Scans (NS): 16 (Sufficient for >5 mg samples).

-

Spectral Width: 12 ppm (-1 to 11 ppm).

-

Temperature: 298 K (25°C).

Workflow Visualization

The following diagram outlines the logical flow for sample preparation and data processing.

Figure 1: Standardized workflow for acquiring high-fidelity NMR data of nitropyridines in DMSO-d

Spectral Interpretation & Assignment

This section details the specific resonances observed in the DMSO-d

A. The Aliphatic Region (2.0 – 3.0 ppm)

-

Signal: 2.53 ppm (Singlet, 3H).[3]

-

Assignment: Methyl group at Position 2 (-CH

). -

Analysis: Typical 2-picoline methyls appear around 2.50 ppm. The presence of the 3-nitro group does not drastically shift this value in DMSO, but it ensures the singlet is sharp.

-

Artifact Alert: In DMSO-d

, the residual solvent peak (quintet) appears at 2.50 ppm . The target methyl peak at 2.53 ppm often overlaps with the solvent shoulder. High-field instruments (600 MHz) or processing with solvent suppression may be required to integrate this accurately.

-

B. The Aromatic Region (7.5 – 9.0 ppm)

This region contains the definitive structural proof: the AB spin system of the pyridine ring protons.

-

Signal 1: H-5 (The Doublet of Doublets)

-

Shift: 7.88 ppm.[3]

-

Multiplicity: Doublet of doublets (dd).

-

Coupling:

- Hz: The primary ortho-coupling to H-6.

-

Hz: A long-range coupling, likely a

-

Context: This proton is shielded relative to H-6 because it is further from the ring nitrogen.

-

-

Signal 2: H-6 (The Downfield Multiplet)

-

Shift: 8.52 – 8.59 ppm.[3]

-

Multiplicity: Apparent doublet (often broadened to a multiplet).

-

Context: The extreme downfield shift is diagnostic of a proton adjacent to the pyridine nitrogen.

-

Assignment Logic Tree

The following decision tree illustrates how an analyst confirms the structure based on the observed splitting patterns.

Figure 2: Spectral logic tree for distinguishing the 2,3,4-substitution pattern from other isomers.

Synthesis Context & Purity Validation

Understanding the synthesis aids in identifying common impurities.

Synthesis Route

The compound is typically synthesized by brominating 2-methyl-3-nitropyridin-4-ol using phosphorus oxybromide (

Common Impurities in NMR

-

Starting Material (2-methyl-3-nitropyridin-4-ol):

-

Look for a broad singlet (hydroxyl) >11.0 ppm or shifts in the aromatic region due to the electron-donating -OH group.

-

-

Hydrolysis Products:

-

If the DMSO is "wet" (distinct water peak at 3.33 ppm), the bromine can slowly hydrolyze back to the hydroxyl over time.

-

-

Residual Solvents:

-

Dichloromethane (5.76 ppm in DMSO) or Methanol (3.16 ppm in DMSO) are often used in the purification workup.

-

References

-

Takeda Pharmaceutical Company Limited. (2011).[3] Patent WO2011/146287: Heterocyclic Compounds and Methods of Use. World Intellectual Property Organization.

-

ChemicalBook. (n.d.). This compound Spectrum and Properties. Retrieved January 30, 2026.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-2-methyl-3-nitropyridine

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural complexity, featuring a halogen, a nitro group, and a methyl group on a pyridine core, makes it a versatile building block for the synthesis of novel pharmaceutical agents. Understanding the mass spectrometric behavior of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in complex biological matrices. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, with a focus on its characteristic fragmentation patterns under electron ionization.

I. Molecular and Isotopic Profile

This compound has a molecular formula of C₆H₅BrN₂O₂ and a monoisotopic mass of approximately 215.95 Da. A key feature of this molecule in mass spectrometry is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[1][2] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass-to-charge units (m/z).[1][2][3]

II. Experimental Considerations: Acquiring a High-Quality Mass Spectrum

The quality of a mass spectrum is fundamentally dependent on the appropriate selection of experimental parameters. For a thermally stable and volatile compound like this compound, Electron Ionization (EI) is a suitable and widely used technique.[4][5]

Step-by-Step Experimental Protocol for Electron Ionization Mass Spectrometry

-

Sample Preparation : Dissolve a small amount of this compound in a volatile organic solvent such as methanol or acetonitrile. The concentration should be in the range of 10-100 µg/mL.

-

Inlet System : Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatography (GC) interface for dissolved samples.

-

Ion Source :

-

Ionization Mode : Electron Ionization (EI).

-

Electron Energy : 70 eV is the standard energy to induce reproducible fragmentation patterns and create a library-searchable spectrum.

-

Ion Source Temperature : Typically set between 200-250 °C to ensure sample volatilization without thermal degradation.[6]

-

-

Mass Analyzer : A quadrupole or Time-of-Flight (TOF) analyzer is suitable for this analysis.

-

Scan Range : Set the mass-to-charge (m/z) scan range from 40 to 300 to ensure the capture of the molecular ion and all significant fragment ions.

-

Data Acquisition : Acquire the mass spectrum, ensuring sufficient signal intensity and resolution to observe the isotopic distribution of bromine-containing ions.

Experimental Workflow Diagram

Caption: Experimental workflow for obtaining the mass spectrum of this compound.

III. Fragmentation Pathways and Mechanistic Insights

Under electron ionization, the this compound molecule will be ionized to form a molecular ion radical cation ([M]⁺•). This high-energy species will then undergo a series of fragmentation events to produce a characteristic pattern of fragment ions. The fragmentation is dictated by the relative bond strengths and the stability of the resulting ions and neutral species.

Proposed Fragmentation of this compound

The molecular ion of this compound will have an m/z of 216 and 218, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The following fragmentation pathways are proposed based on established principles of mass spectrometry for aromatic, nitro, and halogenated compounds:

-

Loss of NO₂ : A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a neutral radical (•NO₂), which has a mass of 46 Da. This would result in a fragment ion at m/z 170/172.

-

Loss of Br : Cleavage of the C-Br bond would lead to the loss of a bromine radical (•Br), resulting in an ion at m/z 137. The stability of the resulting pyridinium ion would favor this fragmentation.

-

Loss of a Methyl Radical : The loss of the methyl group (•CH₃) from the molecular ion would produce a fragment at m/z 201/203.

-

Sequential Fragmentation : Further fragmentation of the primary fragment ions can occur. For instance, the [M - NO₂]⁺ ion (m/z 170/172) could subsequently lose the bromine atom to yield an ion at m/z 91.

Fragmentation Pathway Diagram

Caption: Proposed fragmentation pathways for this compound under EI-MS.

Summary of Expected Fragment Ions

| m/z (⁷⁹Br/⁸¹Br) | Proposed Structure | Neutral Loss |

| 216/218 | [C₆H₅BrN₂O₂]⁺• | - (Molecular Ion) |

| 201/203 | [C₅H₂BrN₂O₂]⁺ | •CH₃ |

| 170/172 | [C₆H₅BrN]⁺ | •NO₂ |

| 137 | [C₆H₅N₂O₂]⁺ | •Br |

| 91 | [C₆H₅N]⁺• | •NO₂, •Br |

IV. Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information. The characteristic isotopic signature of bromine serves as a definitive marker for its presence in the molecular ion and subsequent fragments. By understanding the predictable fragmentation pathways, researchers can confidently identify this important synthetic intermediate, monitor its chemical reactions, and ensure its purity in various applications. The methodologies and interpretations presented in this guide offer a robust framework for the successful mass spectrometric characterization of this compound and related compounds.

References

- Benchchem. Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.

- ChemicalBook. 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis.

- PubChem. 5-Bromo-3-methyl-2-nitropyridine.

- Synchem. This compound.

- Chem-Impex. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.

- Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.

- Chemguide. mass spectra - fragmentation patterns.

- ResearchGate. Mass spectrometry of halogen-containing organic compounds.

- MSU Chemistry. Mass Spectrometry.

- Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.

- Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms.

- Dalton Transactions. Inert-atmosphere electron ionization mass spectrometry for the characterization of air- and moisture-sensitive organometallic compounds.

- YouTube. Bromo pattern in Mass Spectrometry.

Sources

- 1. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. rroij.com [rroij.com]

- 5. web.uvic.ca [web.uvic.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Procurement and Application of 4-Bromo-2-methyl-3-nitropyridine: A Technical Guide for Researchers

For Immediate Release

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the commercial availability, quality assessment, and strategic application of 4-Bromo-2-methyl-3-nitropyridine (CAS No. 23056-49-7). As a key building block in medicinal chemistry, understanding the nuances of sourcing and handling this compound is critical for the successful advancement of research and development projects.

Introduction: A Versatile Pyridine Building Block

This compound is a substituted pyridine derivative that has garnered significant interest in the field of organic synthesis, particularly for the development of novel therapeutics. Its unique trifunctional nature—a bromine atom amenable to cross-coupling reactions, a nitro group that can be reduced to an amine for further derivatization, and a methyl group that can influence steric and electronic properties—makes it a highly versatile intermediate. The strategic positioning of these functional groups on the pyridine scaffold allows for the construction of complex molecular architectures, most notably in the synthesis of kinase inhibitors.[1][2]

Commercial Availability and Sourcing

This compound is commercially available from a range of chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams to bulk, with purities typically offered at 95% or higher. When selecting a supplier, it is crucial to consider not only the cost but also the available documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS), to ensure the quality and safety of the material.

Below is a comparative table of representative suppliers for this compound (CAS No. 23056-49-7):

| Supplier | Purity | Available Quantities |

| Synchem | 95% | Inquire for details |

| Leap Chem Co., Ltd. | Not specified | Inquire for details |

| Combi-Blocks, Inc. | >95% | Inquire for details |

Note: Availability and product specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Quality Assessment and Control: Interpreting the Certificate of Analysis

A Certificate of Analysis is a critical document that provides evidence of a compound's identity and purity. While a specific, publicly available CoA for this compound is not readily found, a typical CoA for a compound of this nature would include the following analyses:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the molecule by analyzing the magnetic properties of its atomic nuclei. The proton NMR (¹H NMR) spectrum for this compound is expected to show characteristic signals for the methyl protons and the two aromatic protons on the pyridine ring.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. For this compound, the expected molecular weight is approximately 217.02 g/mol .

-

High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound by separating it from any impurities. The result is typically reported as a percentage area of the main peak.

Researchers should meticulously review the CoA to ensure the material meets the required specifications for their intended application. Any significant discrepancies or the presence of unexpected impurities should be addressed with the supplier.

Safe Handling and Storage

Proper handling and storage of this compound are essential for laboratory safety. Based on the Safety Data Sheet provided by Combi-Blocks, Inc., the following precautions should be taken[3]:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical attention.

Although the available SDS from Combi-Blocks, Inc. does not list specific GHS hazard statements, it is prudent to treat this compound with the care afforded to all laboratory chemicals.

Synthetic Utility and Applications in Drug Discovery

The synthetic versatility of this compound makes it a valuable intermediate in the synthesis of biologically active molecules. The bromine atom at the 4-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with a wide range of boronic acids and their derivatives.[4]

A key application of structurally related compounds is in the development of protein kinase inhibitors . For instance, a patent from Takeda Pharmaceutical Company Limited describes the synthesis of a series of kinase inhibitors where a substituted pyridine core is a central feature. While not a direct use of the title compound, the patent highlights the importance of the bromo-pyridine scaffold in generating molecules with potent kinase inhibitory activity.[5]

The general workflow for utilizing this compound in the synthesis of a potential kinase inhibitor via a Suzuki coupling is depicted in the following workflow diagram:

Caption: Procurement and synthetic workflow for the application of this compound.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a generalized, representative protocol for a Suzuki-Miyaura coupling reaction using this compound. The specific conditions may require optimization based on the chosen boronic acid and desired product.

-

Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired coupled product.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential in drug discovery and medicinal chemistry. Its strategic application, particularly in the synthesis of kinase inhibitors, underscores its importance for researchers in the pharmaceutical sciences. A thorough understanding of its sourcing, quality assessment, and safe handling is paramount to leveraging its full potential in the laboratory.

References

- Takeda Pharmaceutical Company Limited; Kwok, L.; Larson, J. D.; Sabat, M. Preparation of substituted fused bicyclic derivatives as kinase inhibitors. WO2011/146287A1, November 24, 2011.

- Combi-Blocks, Inc. Safety Data Sheet for this compound. JR-7563, July 17, 2023.

- BuyersGuideChem. Supplier CAS No 23056-49-7. (Accessed January 30, 2026).

- Synchem. This compound. (Accessed January 30, 2026).

- MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules2024, 29(18), 4344.

- Sigma-Aldrich. 2-Bromo-4-methyl-3-nitropyridine. (Accessed January 30, 2026).

- ChemScene. 4-Bromo-3-nitropyridine. (Accessed January 30, 2026).

- Fry, D. W.; et al. Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. J. Med. Chem.1996, 39(24), 4871–4884.

- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Molecules2022, 27(21), 7245.

- ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Guangdong Chemical Industry2016, 43(14), 44-45.

- Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc2011, (i), 243-271.

- ResearchGate. Nitropyridines in the Synthesis of Bioactive Molecules. Molecules2022, 27, 7245.

- MDPI.

- Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. US20060116519A1, June 1, 2006.

- Benchchem. 2-Amino-4-bromo-3-nitropyridine: A Versatile Intermediate in the Synthesis of Bioactive Molecules. (Accessed January 30, 2026).

- Google Patents. 4-Substituted pyrrolopyrimidine compounds as tyrosin kinase inhibitors. EP0795556A1, September 17, 1997.

- Echemi. 2-Bromo-4-methyl-3-nitropyridine. (Accessed January 30, 2026).

- NIH. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Med. Chem.2022, 13(6), 707-715.

- BLD Pharm. This compound. (Accessed January 30, 2026).

- Fisher Scientific. 2-Amino-5-bromo-4-methyl-3-nitropyridine 98.0+%, TCI America 5 g. (Accessed January 30, 2026).

- BLD Pharm.

Sources

- 1. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling and Utilization of 4-Bromo-2-methyl-3-nitropyridine

This guide provides a comprehensive overview of 4-Bromo-2-methyl-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical information on its safe handling, storage, and application. This document emphasizes scientific integrity and practical, field-proven insights to ensure user safety and experimental success.

Introduction: A Versatile Building Block

This compound is a substituted pyridine derivative with significant utility in organic synthesis. Its molecular structure, featuring a bromine atom, a methyl group, and a nitro group on the pyridine core, makes it a versatile precursor for the synthesis of more complex molecules. The presence of these functional groups allows for a variety of chemical transformations, rendering it a valuable component in the development of novel active pharmaceutical ingredients (APIs) and crop protection agents.[1][2] The bromine atom, for instance, is a good leaving group, making the molecule amenable to cross-coupling reactions such as Suzuki or Heck couplings.[1] This reactivity is fundamental to its role in constructing complex molecular architectures.[2]

Safety and Hazard Assessment

Hazard Identification

Based on the hazard profiles of similar brominated and nitrated pyridine derivatives, this compound should be handled as a hazardous substance. The primary hazards are summarized in the table below.

| Hazard Class | GHS Classification | Description |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[3][4] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[5][6][7] |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[5][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | May cause respiratory irritation.[4][6][7] |

Precautionary Measures and Personal Protective Equipment (PPE)

A proactive approach to safety is crucial when working with this compound. The following workflow outlines the necessary precautions.

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear tightly fitting safety goggles with side shields.[8]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[8] Contaminated clothing should be removed and laundered before reuse.[7]

-

Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator.[8]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][8] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5][6][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |

Chemical Properties and Reactivity

Understanding the chemical properties and reactivity of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][9] |

| Molecular Weight | 217.02 g/mol | [1][9] |

| CAS Number | 23056-49-7 | [1][9] |

| Appearance | Solid (predicted) | [3] |

| Storage Temperature | Room temperature, in a light-proof container under inert gas. | [1] |

Reactivity: The molecule's reactivity is primarily dictated by the interplay of its functional groups. The bromine atom at the 4-position is susceptible to nucleophilic aromatic substitution and is a key site for cross-coupling reactions. The nitro group at the 3-position is electron-withdrawing, which can influence the reactivity of the pyridine ring. The methyl group at the 2-position can also undergo reactions under specific conditions.

Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

Experimental Protocols

The following section details a typical synthesis of this compound.

Synthesis of this compound

This protocol is based on the reaction of 2-methyl-3-nitropyridin-4-ol with phosphorus oxybromide.[9]

Materials:

-

2-methyl-3-nitropyridin-4-ol

-

Phosphorus oxybromide (POBr₃)

-

Chloroform (CHCl₃)

-

Ice water

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

Procedure:

-

In a pressure vessel, combine 2-methyl-3-nitropyridin-4-ol (1 equivalent) and phosphorus oxybromide (6.7 equivalents).[9]

-

Heat the mixture to 140°C for 3 hours.[9]

-

Cool the reaction mixture to room temperature.

-

Carefully pour the cooled mixture into a separation funnel containing chloroform and ice water.[9]

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.[9]

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.[9]

-

Purify the crude product by silica gel column chromatography, eluting with a mixture of dichloromethane and methanol to obtain the pure this compound.[9]

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical research.

-

Pharmaceutical Synthesis: It serves as a building block for the development of new drug candidates.[1] Pyridine derivatives are known to exhibit a wide range of biological activities, and this compound provides a scaffold for creating diverse libraries of molecules for screening.[10]

-

Agrochemical Development: The compound is used in the synthesis of herbicides and insecticides.[1]

-

Organic Synthesis: Its utility in palladium-catalyzed cross-coupling reactions makes it a valuable tool for the construction of complex organic molecules.[1][11]

Conclusion

This compound is a key chemical intermediate with significant potential in both pharmaceutical and agrochemical research. Its versatile reactivity allows for the synthesis of a wide array of complex molecules. However, its handling requires strict adherence to safety protocols due to its potential hazards. By following the guidelines outlined in this technical guide, researchers can safely and effectively utilize this compound in their synthetic endeavors, contributing to the advancement of science and technology.

References

-

MySkinRecipes. This compound. [Link]

-

The Role of Pyridine Derivatives in Anticancer Research. The Role of Pyridine Derivatives in Anticancer Research. [Link]

- Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Role of 2-Bromo-3-methyl-5-nitropyridine in Chemical Synthesis. [Link]

-

ResearchGate. The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-Amino-5-bromo-4-methyl-3-nitropyridine - Safety Data Sheet [chemicalbook.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

4-Bromo-2-methyl-3-nitropyridine material safety data sheet (MSDS)

Material Safety, Handling, and Synthetic Application Profile

Executive Summary: The Electrophilic Scaffold

4-Bromo-2-methyl-3-nitropyridine (CAS: 23056-49-7) represents a high-value heterocyclic intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and poly-functionalized pyridine derivatives.[1] Its utility stems from the "Push-Pull" electronic architecture : the electron-withdrawing nitro group at C3 activates the bromine at C4 for nucleophilic aromatic substitution (

However, this reactivity profile necessitates a rigorous safety protocol. The compound combines the lipophilic penetration properties of pyridines with the potential toxicity of nitro-aromatics.[1] This guide synthesizes critical safety data with practical handling methodologies, moving beyond standard MSDS boilerplate to provide a researcher-centric operational manual.

Part 1: Chemical Identity & Physicochemical Matrix[1]

Data Integrity Note: The values below are consolidated from major chemical suppliers and predicted models where experimental data is proprietary.

| Property | Specification | Technical Insight |

| Chemical Name | This compound | Core scaffold for bicyclic synthesis.[1] |

| CAS Number | 23056-49-7 | Note:[2][3] Do not confuse with isomer 4-bromo-3-nitropyridine (23056-44-2).[1] |

| Molecular Formula | High nitrogen/oxygen content implies polarity.[1] | |

| Molecular Weight | 217.02 g/mol | Suitable for fragment-based drug design.[1] |

| Appearance | Solid (Pale Yellow to Off-White) | Color changes to dark orange indicate decomposition/oxidation.[1] |

| Melting Point | ~140°C (Predicted/Analogous) | Solid handling reduces inhalation risk compared to liquids, but dust is critical.[1] |

| Solubility | DMSO, Methanol, DCM, Chloroform | Lipophilic nature facilitates cell membrane permeation (toxicity risk).[1] |

| Storage | -20°C, Inert Atmosphere | Critical: Moisture sensitive.[1] Nitro groups can degrade over time.[1] |

Part 2: Hazard Profiling & Toxicology Logic

Why is this compound dangerous?

The Mechanism of Toxicity

Unlike simple irritants, halogenated nitropyridines pose systemic risks:

-

Dermal Absorption: The pyridine ring is highly lipophilic, allowing the compound to bypass the stratum corneum rapidly.[1]

-

Alkylating Potential: The C4-Bromine is a reactive electrophile.[1] Upon entry into biological systems, it can irreversibly alkylate proteins or DNA via nucleophilic attack by cysteine or guanine residues.[1]

-

Methemoglobinemia Risk: Nitro-aromatics are metabolic precursors to N-hydroxy species, which can oxidize hemoglobin (

) to methemoglobin (

GHS Classification (Predicted/Analogous)

Based on structural analogs (e.g., 4-bromo-3-nitropyridine).[1]

| GHS Code | Hazard Statement | Operational Implication |

| H301/H311 | Toxic if swallowed or in contact with skin.[1] | Double-gloving (Nitrile) is mandatory.[1] Avoid neck/wrist exposure. |

| H315 | Causes skin irritation.[1][4][5][6] | Immediate wash-down required upon contact.[5][6] |

| H319 | Causes serious eye irritation.[1][4][5][6] | Chemical splash goggles are superior to safety glasses here.[1] |

| H335 | May cause respiratory irritation.[1][5][6] | All solids handling must occur in a Fume Hood . |

Part 3: Safe Handling & Storage Protocols

The "Cold Chain" Protocol

This compound is prone to hydrolytic degradation and potential thermal instability due to the nitro group.[1]

-

Receipt: Verify container integrity. If the solid appears "wet" or "oily" (and it should be solid), it may have hydrolyzed to 2-methyl-3-nitropyridin-4-ol.

-

Storage: Store at -20°C under Argon or Nitrogen.

-

Thawing: Allow the vial to equilibrate to room temperature in a desiccator before opening. Opening a cold vial introduces condensation, accelerating hydrolysis.

Experimental Setup (The "Inert Barrier")

Reactions involving this compound often utilize strong nucleophiles or palladium catalysts.[1] Oxygen exclusion is vital not just for the reaction, but to prevent oxidative degradation of the starting material.[1]

Graphviz Workflow: Safe Handling Lifecycle

Figure 1: The "Cold Chain" handling workflow ensures material integrity and operator safety by preventing condensation and exposure.[1]

Part 4: Emergency Response (Self-Validating Protocols)

Scenario A: Solid Spill (Benchtop)

-

Evacuate: Clear the immediate area of personnel.

-

PPE Upgrade: Don a Tyvek sleeve or lab coat, double nitrile gloves, and N95 mask (if outside hood).[1]

-

Containment: Do not sweep (creates dust).[1] Cover with a damp paper towel (soaked in dilute bicarb or water) to weigh down particles.

-

Disposal: Scoop damp material into a wide-mouth jar. Label "Toxic Solid Waste."[1]

Scenario B: Skin Exposure[1][5][6]

-

Immediate Action: Do not wipe (wiping drives chemical into pores).[1]

-

Flush: Rinse with copious water for 15 minutes.

-

Neutralize: Wash with mild soap.[1] Avoid organic solvents (ethanol/acetone) as they increase skin permeability.[1]

Part 5: Synthetic Utility & Application Context

For researchers, the safety profile is directly linked to its reactivity.[1] The C4-Bromine is the primary "hotspot."[1]

Nucleophilic Aromatic Substitution ( )

The nitro group at C3 withdraws electron density, making C4 highly electrophilic.[1][7]

-

Reagent: Amines, Alkoxides, Thiols.[1]

-

Safety Note: These reactions are often exothermic.[1] The displacement releases

(or bromide salt).[1] Ensure adequate venting for acid vapors if not using a scavenger base.

Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)[1]

-

Utility: Creating biaryl systems.

-

Mechanism: Oxidative addition of Pd(0) into the C-Br bond.[1]

-

Protocol Insight: The nitro group can poison certain catalysts; high-activity catalysts (e.g., Pd(dppf)Cl2) are often required.[1]

Graphviz Pathway: Reactivity Map [1]

Figure 2: Synthetic divergence map highlighting the C4-Br displacement and C3-Nitro reduction pathways used in drug discovery.[1]

References

-

ChemicalBook. (2025).[1][4] this compound Product Properties and Synthesis. Retrieved from [1]

-

BLD Pharm. (2025).[1][4] Safety Data Sheet: this compound (CAS 23056-49-7).[1][2][3] Retrieved from [1]

-

Takeda Pharmaceutical Company. (2011).[1][3] Patent WO2011146287: Synthesis of this compound via POBr3 melt.[1] Retrieved from [1]

-

BenchChem. (2025).[4][7] Reaction Mechanisms of Halogenated Nitropyridines. Retrieved from

Sources

- 1. chemscene.com [chemscene.com]

- 2. 23056-49-7|this compound|BLD Pharm [bldpharm.com]

- 3. 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of 4-Bromo-2-methyl-3-nitropyridine

An In-depth Technical Guide to the Reactivity of 4-Bromo-2-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic use of highly functionalized heterocyclic building blocks is paramount. This compound is a quintessential example of such a scaffold, offering a confluence of reactive sites that can be manipulated with a high degree of chemo- and regioselectivity.[1][2] Its pyridine core is a prevalent motif in numerous active pharmaceutical ingredients (APIs), while the bromo, methyl, and nitro substituents provide distinct chemical handles for molecular elaboration.[2][3]

This guide provides an in-depth analysis of the reactivity conferred by the nitro group in this compound. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying chemical principles—the causality—that govern its transformations. We will explore how the potent electron-withdrawing nature of the nitro group dictates the molecule's reactivity, primarily by activating the pyridine ring for nucleophilic aromatic substitution (SNAr) and by serving as a synthetic precursor to the invaluable amino group via reduction. Understanding these principles is critical for leveraging this versatile intermediate to its full potential in complex target-oriented synthesis.

Synthesis of the Core Scaffold

The reliable synthesis of the starting material is the foundation of any synthetic campaign. This compound is accessible from commercially available precursors, with a common and robust method involving the bromination of 2-methyl-3-nitropyridin-4-ol.[4]

Experimental Protocol: Synthesis via Bromination

This protocol describes the conversion of a pyridin-4-ol to the 4-bromo derivative using phosphorus oxybromide (POBr₃).

Rationale: The hydroxyl group at the 4-position of the pyridine ring is a poor leaving group. Phosphorus oxybromide serves as a powerful dehydrating and brominating agent, converting the hydroxyl group into a good leaving group, which is subsequently displaced by a bromide ion from the reagent itself. The reaction is conducted at elevated temperatures in a pressure vessel to ensure it proceeds to completion.

Step-by-Step Methodology:

-

Reaction Setup: In a pressure-rated vessel, combine 2-methyl-3-nitropyridin-4-ol (1.0 eq., e.g., 12.98 mmol, 2.0 g) and phosphorus oxybromide (6.7 eq., e.g., 87 mmol, 24.93 g).[4]

-

Heating: Seal the vessel and heat the mixture to 140°C. Maintain this temperature with stirring for 3 hours.[4]

-

Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a biphasic solution of chloroform (100 mL) and ice water (100 mL). Separate the organic layer.[4]

-

Washing: Wash the organic layer sequentially with water (2 x 25 mL) and saturated aqueous sodium bicarbonate solution (2 x 75 mL) to remove residual acid and salts.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.[4]

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., starting with 2% methanol) to afford the pure this compound.[4]

Caption: The SₙAr mechanism is facilitated by a stabilized intermediate.

Experimental Protocol: General SNAr with an Amine Nucleophile

This protocol provides a generalized, self-validating framework for the displacement of the 4-bromo group with a primary or secondary amine.

Rationale: The choice of a polar aprotic solvent, such as DMSO or DMF, is critical. These solvents effectively solvate the cation of the base (if used) but poorly solvate the anionic nucleophile, enhancing its nucleophilicity. The reaction often requires heating to overcome the activation energy of the rate-determining nucleophilic addition step. A mild base is typically included to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.

Step-by-Step Methodology:

-

Reagent Preparation: To a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMSO or NMP), add the amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 eq.).

-

Reaction Conditions: Heat the mixture to a temperature between 80-120°C. The optimal temperature depends on the nucleophilicity of the amine and should be determined by reaction monitoring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is complete.

-

Work-up: Cool the reaction to room temperature and pour it into water. The product often precipitates and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography or recrystallization.

Data Presentation: SNAr Reaction Scope

| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Morpholine | K₂CO₃ | DMF | 100 | High |

| Piperidine | DIPEA | DMSO | 90 | High |

| Aniline | K₂CO₃ | NMP | 120 | Moderate-High |

| Sodium Methoxide | N/A | Methanol | 65 (reflux) | High |

| 1-Octanethiol | K₂CO₃ | DMF | 80 | High [5] |

Harnessing Reactivity: Reduction of the Nitro Group

The transformation of the nitro group into an amine is one of the most powerful operations in medicinal chemistry, unlocking access to amides, sulfonamides, ureas, and a host of other functionalities via diazotization chemistry. [6][7]The primary challenge in the context of this compound is to achieve this reduction chemoselectively, without cleaving the C-Br bond (hydrodebromination).

Comparative Analysis of Reduction Methods

-

Catalytic Hydrogenation:

-

H₂/Pd-C: Highly efficient for nitro reduction but notorious for causing hydrodehalogenation, especially with aryl bromides. This method is generally unsuitable if the bromo substituent is to be retained. [8] * H₂/Raney Nickel: A viable alternative that often shows better selectivity for nitro group reduction while leaving aryl halides intact. [8] * H₂/PtO₂ or Rh/C: Also effective, but selectivity must be carefully evaluated for each substrate.

-

-

Metal/Acid Reductions:

-

SnCl₂·2H₂O: A classic and highly reliable method. It is mild, chemoselective, and generally does not affect aryl bromides, making it an excellent choice for this transformation.

-

Fe/HCl or Fe/NH₄Cl: An inexpensive and effective "bechamp" reduction. The reaction is heterogeneous and work-up can sometimes be cumbersome, but it offers excellent selectivity.

-

Zn/AcOH: Another mild option that preserves most functional groups, including halides.

-

Experimental Protocol: Chemoselective Nitro Reduction with SnCl₂

Rationale: Tin(II) chloride in a protic solvent like ethanol or concentrated HCl is a classic system for the chemoselective reduction of aromatic nitro groups. The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps leading to the eventual formation of the amine. The conditions are mild enough to preserve the C-Br bond.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve this compound (1.0 eq.) in ethanol or ethyl acetate.

-